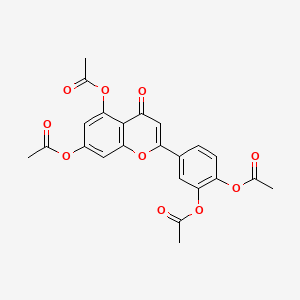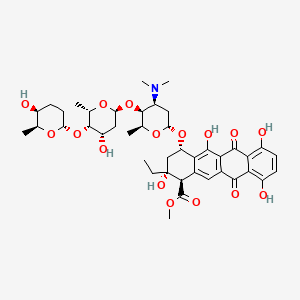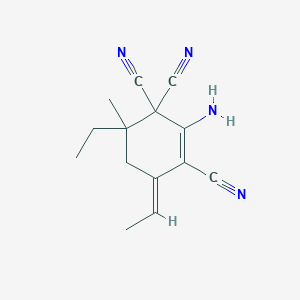![molecular formula C14H25BO4 B14159149 Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate CAS No. 403805-87-8](/img/structure/B14159149.png)
Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate is an organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate typically involves the reaction of an appropriate alkene with a boronic ester. One common method includes the hydroboration of alkenes followed by oxidation. The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, under inert atmosphere conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic ester into a corresponding alcohol.
Reduction: The compound can be reduced to form various hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield alcohols, while reduction reactions produce hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This reaction mechanism typically involves the oxidative addition of a palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination steps . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
Uniqueness
Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate is unique due to its specific structure, which allows for efficient participation in Suzuki-Miyaura cross-coupling reactions. Its boronic ester group provides stability and reactivity, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
403805-87-8 |
|---|---|
Molekularformel |
C14H25BO4 |
Molekulargewicht |
268.16 g/mol |
IUPAC-Name |
ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate |
InChI |
InChI=1S/C14H25BO4/c1-8-17-12(16)11(10(2)3)9-15-18-13(4,5)14(6,7)19-15/h8-9H2,1-7H3 |
InChI-Schlüssel |
SUSXVWOTRJOKIP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=C(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)



![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)

![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)



![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
